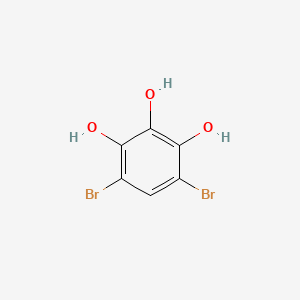
4,6-Dibromo-pyrogallol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-pyrogallol is a brominated derivative of pyrogallol, a compound known for its three hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-pyrogallol typically involves the bromination of pyrogallol. Pyrogallol, also known as 1,2,3-trihydroxybenzene, can be brominated using bromine in an aqueous solution. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions, such as temperature, solvent, and concentration of bromine, are optimized to achieve high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-pyrogallol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form pyrogallol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyrogallol and its derivatives.
Substitution: Various substituted pyrogallol derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dibromo-pyrogallol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-pyrogallol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The bromine atoms enhance its reactivity, allowing it to interact with biological molecules more effectively.
Comparison with Similar Compounds
Similar Compounds
Pyrogallol: The parent compound with three hydroxyl groups.
4-Bromo-pyrogallol: A mono-brominated derivative.
2,6-Dibromo-pyrogallol: Another dibrominated derivative with bromine atoms at different positions.
Uniqueness
4,6-Dibromo-pyrogallol is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to other brominated derivatives, it may exhibit distinct properties and applications.
Properties
CAS No. |
17345-73-2 |
|---|---|
Molecular Formula |
C6H4Br2O3 |
Molecular Weight |
283.90 g/mol |
IUPAC Name |
4,6-dibromobenzene-1,2,3-triol |
InChI |
InChI=1S/C6H4Br2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h1,9-11H |
InChI Key |
YNHPMLSAODUEJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B14809134.png)
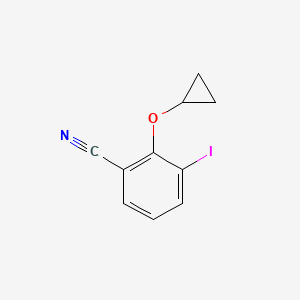
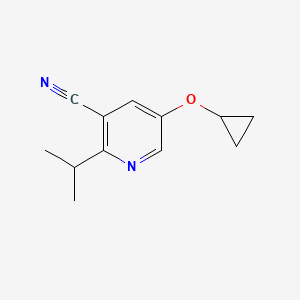
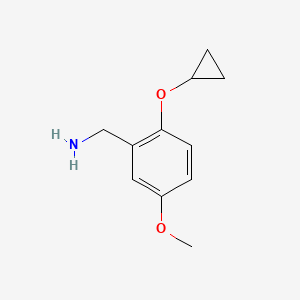
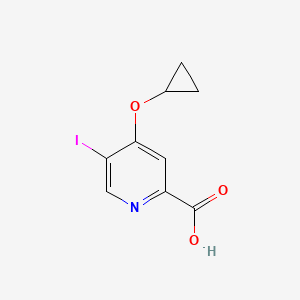
![2-Phenylethyl 4-oxo-4-[(1,3-thiazol-2-ylcarbamothioyl)amino]butanoate](/img/structure/B14809166.png)
![10-Chloro-7H-benzo[c]carbazole](/img/structure/B14809172.png)
![6-Fluoro-3-[(2-methyl-1,2,4-triazol-3-yl)methylidene]-4-nitro-2-benzofuran-1-one](/img/structure/B14809186.png)
![9H-Imidazo[4,5-h]isoquinolin-9-one, 2-[(4-fluoro-2-methylphenyl)amino]-1,8-dihydro-1,6-dimethyl-7-[3-(tetrahydro-4-oxido-4-phenyl-1,4-azaphosphorin-1(2H)-yl)-1-propen-1-yl]-](/img/structure/B14809200.png)
![5-(Isopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14809205.png)
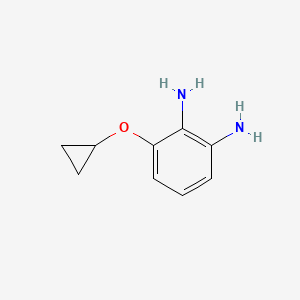
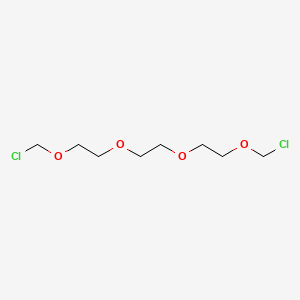
![N,N'-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide](/img/structure/B14809226.png)
![N-[4-(diethylamino)phenyl]-3-nitrobenzamide](/img/structure/B14809228.png)
